3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is a complex organic compound characterized by its unique structural features, which include a pyridazinone ring and a methoxybenzoyl group. The molecular formula for this compound is CHNO, indicating the presence of 18 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, with detailed methodologies documented in scientific literature and chemical databases such as PubChem and BenchChem. Its unique structure combines elements that are known to exhibit diverse biological activities, making it a subject of research in pharmacology and organic synthesis .
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring. This classification is significant due to the known pharmacological properties associated with pyridazinone derivatives, including anti-inflammatory and anticancer activities.
The synthesis of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
In an industrial context, production methods may be optimized for scalability, employing continuous flow reactors and high-throughput screening to enhance yields and reduce reaction times. Catalysts may also be utilized to facilitate these reactions .
Key structural data includes:
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one can participate in various chemical reactions:
The mechanism of action for 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one involves its interaction with biological targets, potentially modulating enzyme activity or receptor interactions. Research suggests that compounds within this class may inhibit specific pathways involved in cell proliferation, leading to their explored anticancer effects .
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one has several notable applications:
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one represents a strategically substituted pyridazinone derivative with emerging pharmacological relevance. Its systematic IUPAC name explicitly defines the core heterocycle (pyridazin-4(1H)-one), the positions of key substituents (3- and 5-), and their chemical identities: a 4-methoxybenzoyl group at position 3 and a phenyl group at position 5. This nomenclature precisely captures the molecular connectivity essential for its biological activity profile [1] [6].
CH₃O-C₆H₄-C(O)-, para-methoxy substituted). This electron-rich aromatic ketone introduces significant hydrophobicity and potential for hydrogen bonding via the carbonyl oxygen. The para-methoxy group enhances electron donation compared to its ortho or meta isomers, influencing electronic distribution and binding interactions.C₆H₅-). This unsubstituted phenyl ring contributes substantial hydrophobicity and π-stacking potential, crucial for interaction with hydrophobic pockets in target proteins like PDE4.C₁₈H₁₄N₂O₃.Table 1: Structural Features of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one
| Structural Element | Description | Potential Pharmacophoric Role |
|---|---|---|
| Pyridazin-4(1H)-one Core | Six-membered heterocycle with N atoms at 1 & 2, carbonyl at 4. Lactam (amide). | Hydrogen bond acceptor (C=O), hydrogen bond donor (N-H), planar scaffold for stacking. |
| Position 3 Substituent | 4-Methoxybenzoyl (4-Anisoyl; p-CH₃O-C₆H₄-C(O)-) | Hydrophobic interactions, hydrogen bond acceptor (C=O), π-stacking (aryl rings), electron donation (methoxy). |
| Position 5 Substituent | Phenyl (C₆H₅-) | Hydrophobic interactions, π-π stacking. |
| Overall Topology | Planar biaryl ketone fused to lactam ring. | Presentation of hydrophobic surfaces and H-bonding points. |
Diagram: Core Structure with Substituents
O||HN| \O=C \| \5-Ph-N N| |C3 - C||O|4-MeO-C6H4(Ph = Phenyl, 4-MeO-C6H4 = 4-Methoxyphenyl)
Pyridazinone derivatives have traversed a significant path in medicinal chemistry, evolving from early cardiovascular agents to modern targeted therapeutics. The exploration began earnestly in the 1970s-1980s with compounds like aminocarb (a pesticide featuring a pyridazinone core, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) [7], highlighting the scaffold's bioactivity. However, the major breakthrough came with the discovery of cardiovascular effects, particularly positive inotropes and vasodilators, exemplified by compounds like pimobendan and the early PDE3 inhibitors. These agents demonstrated the pyridazinone nucleus's ability to modulate cyclic nucleotide signaling pathways, primarily through phosphodiesterase inhibition (PDE3) [2].
The 1990s witnessed a pivotal shift towards inflammation and immunology, driven by the identification of pyridazinones as potent PDE4 inhibitors. Zardaverine, a prominent dual PDE3/PDE4 inhibitor, reached clinical development for chronic obstructive pulmonary disease (COPD), validating the pyridazinone scaffold's potential in targeting inflammatory cascades regulated by cAMP [3]. This era solidified the understanding that structural variations on the pyridazinone core, particularly substitutions at positions 3, 4, 5, and 6, profoundly influenced target selectivity (PDE3 vs PDE4) and potency. The catechol-ether derivatives like rolipram (a benchmark PDE4 inhibitor) provided crucial pharmacophore insights, although their clinical utility was limited by side effects [10].
The 2000s-2010s focused on structural refinement to improve selectivity and reduce side effects. The approval of roflumilast (a non-pyridazinone PDE4 inhibitor) for COPD and psoriasis spurred further interest in PDE4 as a target. Concurrently, extensive SAR studies explored diverse pyridazinone derivatives beyond PDE inhibition, revealing activities against targets like formyl peptide receptors (FPRs), cyclooxygenase-2 (COX-2), and various kinases, showcasing the scaffold's versatility [2] [8] [3]. Research emphasized the impact of substituents like aryl, benzoyl, heteroaryl, and alkyl groups on pharmacodynamic profiles.
The 2020s are characterized by target diversification and repurposing efforts. Computational approaches like inverse virtual screening (iVS) are being applied to pyridazinone libraries initially designed for specific targets (e.g., FPRs) to identify novel applications, such as potential interactions with enzymes like aspartate aminotransferase [8]. Additionally, the integration of pyridazinones into fused heterocyclic systems (e.g., pyrrolo[3,4-d]pyridazinones) is being explored for anticancer applications [3], while biphenyl pyridazinones are optimized for inhaled PDE4 inhibition [3] [10]. The specific compound 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one exemplifies this modern trajectory, embodying structural features (3-aroyl, 5-aryl) optimized through decades of SAR for potent interaction with inflammatory targets like PDE4.
Table 2: Key Milestones in Pyridazinone Medicinal Chemistry Evolution
| Era | Key Focus | Exemplary Compounds/Classes | Primary Therapeutic Target/Area |
|---|---|---|---|
| 1970s-80s | Cardiovascular Agents | Aminocarb (Pesticide), Early inotropes (e.g., analogues of Pimobendan precursors) | Insecticides, PDE3 (Cardiotonics) |
| 1990s | PDE4 Inhibition Discovery | Zardaverine (PDE3/4), Rolipram analogues | PDE4 (COPD, Asthma, Inflammation) |
| 2000s | Selectivity Optimization | Diverse 3,6-Diarylpyridazinones, Fused derivatives | PDE4, COX-2, FPRs |
| 2010s | Clinical Translation & SAR | Roflumilast (Approved, non-Pydz), Crisaborole (Approved, non-Pydz) | PDE4 (COPD, Psoriasis, Dermatitis) |
| 2020s | Repurposing & Novel Targets | Biphenyl Pyridazinones, Fused heterocycles (e.g., Indolyl), 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one analogues | PDE4 (inhaled), Kinases, Aspartate Aminotransferase, Cancer |
The targeting of phosphodiesterase 4 (PDE4) by pyridazinone derivatives, including 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one, is underpinned by a robust biochemical and pharmacological rationale centered on inflammation regulation:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: